
12-Tetradecenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Tetradecenal is an organic compound with the molecular formula C₁₄H₂₆O. It is an unsaturated aldehyde, characterized by the presence of a double bond in its carbon chain. This compound is known for its role in various biological processes and its application in different scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 12-Tetradecenal can be synthesized through several methods. One common approach involves the oxidation of 12-tetradecen-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions to prevent over-oxidation .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-dodecene, followed by hydrogenation and subsequent oxidation. This method allows for large-scale production with high yields .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 12-tetradecenoic acid.
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and mild conditions to avoid over-oxidation.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), typically under anhydrous conditions.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed:
Oxidation: 12-tetradecenoic acid.
Reduction: 12-tetradecen-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
12-Tetradecenal has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 12-Tetradecenal varies depending on its application. In biological systems, it acts as a pheromone by binding to specific receptors on the antennae of insects, triggering a behavioral response. The molecular targets and pathways involved include olfactory receptors and signal transduction pathways that lead to changes in behavior .
Comparación Con Compuestos Similares
E-12-Tetradecenal: Another isomer of 12-Tetradecenal with a different configuration of the double bond.
Z-11-Tetradecenal: A similar compound with the double bond located at a different position in the carbon chain.
Z-5-Tetradecenal and Z-7-Tetradecenal: Compounds with the double bond located closer to the aldehyde group.
Uniqueness: this compound is unique due to its specific double bond position, which influences its reactivity and biological activity. Its role as a pheromone in certain insect species also sets it apart from other similar compounds .
Propiedades
Número CAS |
63618-40-6 |
|---|---|
Fórmula molecular |
C14H26O |
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
tetradec-12-enal |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,14H,4-13H2,1H3 |
Clave InChI |
OSQYHHXEZIXDDO-UHFFFAOYSA-N |
SMILES canónico |
CC=CCCCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


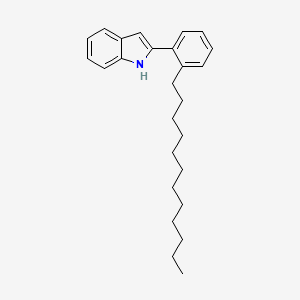
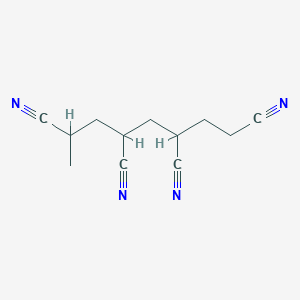
![1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14496969.png)
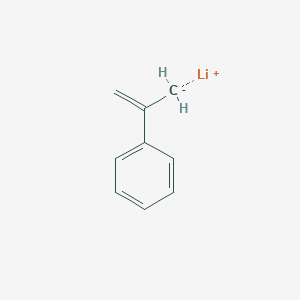
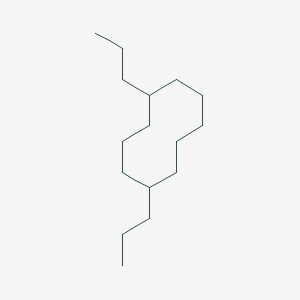
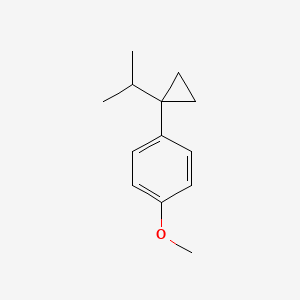


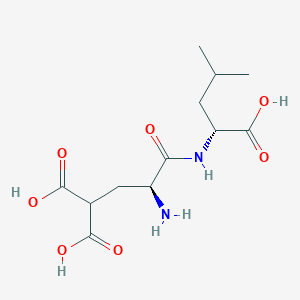
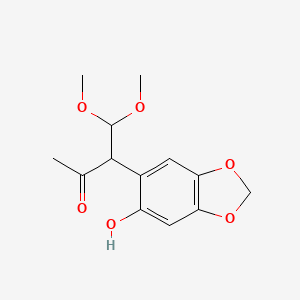
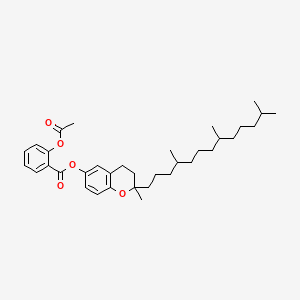

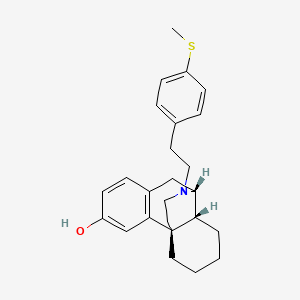
![3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B14497063.png)
